molecular formula C17H17ClN2O2 B5127978 N~2~-[(4-chlorophenyl)acetyl]-N~1~-(4-methylphenyl)glycinamide

N~2~-[(4-chlorophenyl)acetyl]-N~1~-(4-methylphenyl)glycinamide

Numéro de catalogue B5127978
Poids moléculaire: 316.8 g/mol
Clé InChI: OXPCXVQKAXJYQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-[(4-chlorophenyl)acetyl]-N~1~-(4-methylphenyl)glycinamide, commonly known as CCG-1423, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2007 and has since been studied for its potential therapeutic applications.

Mécanisme D'action

CCG-1423 acts as an inhibitor of the Rho signaling pathway, which is involved in cell migration, proliferation, and survival. Specifically, it inhibits the activity of Rho-associated protein kinase (ROCK), which is a downstream effector of Rho. By inhibiting ROCK, CCG-1423 can reduce the activity of several proteins involved in cancer cell migration and invasion, as well as improve cardiac function and reduce inflammation.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have several biochemical and physiological effects. It can reduce the activity of several proteins involved in cancer cell migration and invasion, including matrix metalloproteinases (MMPs) and focal adhesion kinase (FAK). In addition, it can improve cardiac function by reducing fibrosis and increasing contractility. CCG-1423 can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using CCG-1423 in lab experiments is its specificity for the Rho signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of CCG-1423 is its low solubility, which can make it difficult to use in certain experiments.

Orientations Futures

There are several potential future directions for research involving CCG-1423. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation therapy, to improve cancer treatment outcomes. Another area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease or Parkinson's disease, which involve neuroinflammation and dysfunction of the Rho signaling pathway. Additionally, further research is needed to optimize the synthesis and formulation of CCG-1423 for use in lab experiments and potential clinical applications.

Méthodes De Synthèse

The synthesis of CCG-1423 involves several steps, including the reaction of 4-chlorobenzoyl chloride with 4-methylphenylglycine to form the intermediate 4-chlorobenzoyl-4-methylphenylglycine. This intermediate is then reacted with ammonia to form the final product, CCG-1423.

Applications De Recherche Scientifique

CCG-1423 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the migration and invasion of cancer cells, as well as reduce the growth of tumors in animal models. In addition, CCG-1423 has been shown to improve cardiac function in animal models of heart failure and reduce inflammation in models of neuroinflammation.

Propriétés

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-methylanilino)-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-2-8-15(9-3-12)20-17(22)11-19-16(21)10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPCXVQKAXJYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.